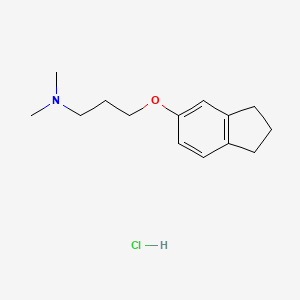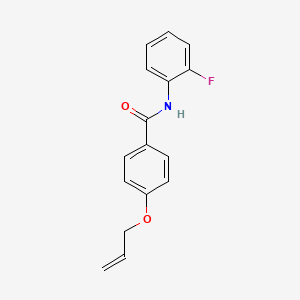![molecular formula C18H30ClNO4 B4410371 4-[2-[2-(3-Butoxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4410371.png)
4-[2-[2-(3-Butoxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride
概要
説明
4-[2-[2-(3-Butoxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride is a chemical compound with the molecular formula C18H29ClNO3. It is a morpholine derivative, which means it contains a morpholine ring, a six-membered ring with one nitrogen atom and one oxygen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(3-Butoxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride typically involves the reaction of 3-butoxyphenol with ethylene oxide to form 2-(3-butoxyphenoxy)ethanol. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-[2-[2-(3-Butoxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the butoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
4-[2-[2-(3-Butoxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antifungal or antibacterial activity.
Industry: Used in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-[2-[2-(3-Butoxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
- 4-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}morpholine hydrochloride
- 4-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride
- 4-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}morpholine hydrochloride
Uniqueness
4-[2-[2-(3-Butoxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride is unique due to its specific butoxyphenoxy group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
特性
IUPAC Name |
4-[2-[2-(3-butoxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4.ClH/c1-2-3-10-22-17-5-4-6-18(16-17)23-15-14-21-13-9-19-7-11-20-12-8-19;/h4-6,16H,2-3,7-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJUQKPAOPTZOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC=C1)OCCOCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(4-Nitrophenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone](/img/structure/B4410303.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4410316.png)

![2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4410321.png)
![3-[(cycloheptylamino)carbonyl]phenyl acetate](/img/structure/B4410325.png)
![1-[3-(allyloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B4410333.png)
![1-[2-(2-Chloro-3,6-dimethylphenoxy)ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4410337.png)
![[3-[(2-Methoxy-5-methylphenyl)carbamoyl]phenyl] acetate](/img/structure/B4410351.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4410372.png)
![4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2,6-dimethylmorpholine;hydrochloride](/img/structure/B4410380.png)

![1-[4-(4-Piperidin-1-ylbutoxy)phenyl]propan-1-one;hydrochloride](/img/structure/B4410393.png)
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B4410401.png)
